4,5-Dichloro-2-(pyrrolidine-1-carbonyl)benzoic acid
Overview
Description
4,5-Dichloro-2-(pyrrolidine-1-carbonyl)benzoic acid is a chemical compound that features a benzoic acid core substituted with two chlorine atoms and a pyrrolidine-1-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(pyrrolidine-1-carbonyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Chlorination: The benzoic acid derivative undergoes chlorination to introduce chlorine atoms at the 4 and 5 positions.
Pyrrolidine Introduction: The chlorinated benzoic acid is then reacted with pyrrolidine to form the pyrrolidine-1-carbonyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and subsequent reaction with pyrrolidine under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(pyrrolidine-1-carbonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the benzoic acid core or the pyrrolidine group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
4,5-Dichloro-2-(pyrrolidine-1-carbonyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of chlorine and pyrrolidine substitutions on biological activity.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(pyrrolidine-1-carbonyl)benzoic acid involves its interaction with specific molecular targets. The chlorine atoms and the pyrrolidine group can influence the compound’s binding affinity and selectivity towards these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dichloro-2-(morpholine-1-carbonyl)benzoic acid
- 4,5-Dichloro-2-(piperidine-1-carbonyl)benzoic acid
Uniqueness
4,5-Dichloro-2-(pyrrolidine-1-carbonyl)benzoic acid is unique due to the presence of the pyrrolidine group, which can impart different steric and electronic properties compared to similar compounds with morpholine or piperidine groups. These differences can influence the compound’s reactivity and biological activity.
Properties
IUPAC Name |
4,5-dichloro-2-(pyrrolidine-1-carbonyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO3/c13-9-5-7(8(12(17)18)6-10(9)14)11(16)15-3-1-2-4-15/h5-6H,1-4H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFSLVQIPVPNCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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